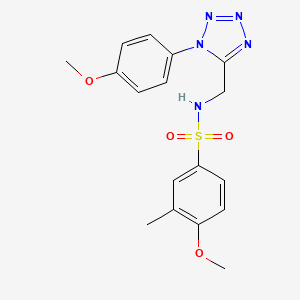

4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide is a complex organic compound that showcases intriguing chemical properties This sulfonamide derivative is characterized by its unique combination of methoxy and tetrazole functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions:

Formation of the Tetrazole Ring: : Start by reacting a 4-methoxybenzylamine with sodium azide under acidic conditions to introduce the tetrazole group.

Sulfonamide Formation: : The tetrazole intermediate is then reacted with 3-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final sulfonamide product.

Methoxylation: : The final compound undergoes methylation using methanol and a suitable catalyst like tetra-n-butylammonium fluoride (TBAF).

Industrial Production Methods

In industrial settings, the synthesis is scaled up by optimizing reaction conditions and using automated processes to ensure high yields and purity. The process involves:

Continuous flow reactors to enhance mixing and reaction rates.

Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired compound's purity.

Análisis De Reacciones Químicas

Types of Reactions

4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution: : Electrophilic substitution on the aromatic rings can introduce other functional groups.

Oxidation: : Oxidation of the methoxy groups can lead to corresponding aldehyde or carboxylic acid derivatives.

Reduction: : Reductive cleavage of the sulfonamide bond can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: : Lewis acids like aluminum chloride (AlCl3) are common catalysts.

Oxidation: : Chromium trioxide (CrO3) in acetic acid medium.

Reduction: : Lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Major Products

The major products formed from these reactions include:

Substitution: : Variously substituted tetrazole sulfonamides.

Oxidation: : 4-methoxybenzaldehyde and 4-methoxybenzoic acid derivatives.

Reduction: : Primary amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide is used as a building block in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group mimics the structure of natural substrates, enabling it to bind to active sites of various enzymes, potentially leading to the development of new drugs.

Industry

Industrially, it finds applications in the development of new materials with specific properties. For instance, its derivatives could be used in the manufacture of advanced polymers or coatings.

Mecanismo De Acción

The compound exerts its effects primarily through the interaction of its sulfonamide and tetrazole groups with biological targets. These interactions often involve:

Enzyme Inhibition: : By mimicking substrate molecules, the compound can competitively inhibit enzyme activity.

Signal Pathway Modulation: : The compound can interfere with signaling pathways by binding to key proteins involved in signal transduction.

Molecular Targets and Pathways

Its molecular targets often include enzymes like carbonic anhydrase or dihydrofolate reductase. By inhibiting these enzymes, it can modulate various biological pathways, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

Compared to other sulfonamide or tetrazole-containing compounds, 4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide stands out due to its dual functionality. This dual functionality allows it to engage in a broader range of chemical reactions and biological interactions.

List of Similar Compounds

N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide: : Shares the sulfonamide group but lacks the tetrazole functionality.

4-Methoxybenzenesulfonyl chloride: : A precursor in the synthesis of various sulfonamides.

Tetrazole derivatives: : Compounds like 5-phenyl-1H-tetrazole share the tetrazole ring structure but differ in their side chains.

This thorough exploration should give you a comprehensive understanding of this compound, from its synthesis to its applications. Curious about anything specific within this realm?

Actividad Biológica

4-Methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide is a novel compound with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action based on recent research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-methoxyphenyl derivatives with tetrazole intermediates. The synthesis typically employs methods such as one-pot condensation reactions, which have been optimized for yield and efficiency. For instance, a recent study demonstrated effective synthesis under eco-friendly conditions, achieving significant product yields through microwave-assisted reactions .

Antiviral Activity

Research indicates that derivatives of 4-methoxy compounds exhibit antiviral properties. Specifically, related compounds have shown broad-spectrum activity against various viruses, including Hepatitis B (HBV) and HIV. For example, N-phenylbenzamide derivatives have been reported to enhance intracellular levels of APOBEC3G (A3G), a protein that inhibits HBV replication .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies on similar tetrazole derivatives indicate significant cytotoxic effects against cancer cell lines such as A431 (epidermoid carcinoma) and HCT116 (colon cancer). In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells . The mechanism involves binding to tubulin, disrupting microtubule formation, and arresting the cell cycle in the G2/M phase .

Antimicrobial Activity

The antimicrobial efficacy of 4-methoxy derivatives has also been explored. Compounds with similar structures showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. These findings suggest that the sulfonamide moiety may enhance the antimicrobial properties through enzyme inhibition mechanisms .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit key enzymes involved in bacterial metabolism.

- Cell Cycle Arrest : Similar compounds have been shown to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

- Increased A3G Levels : The enhancement of A3G levels contributes to the antiviral effects observed against HBV.

Case Study 1: Antiviral Effects Against HBV

In a study evaluating the anti-HBV activity of related compounds, it was found that certain derivatives significantly reduced HBV DNA levels in treated HepG2.2.15 cells. The IC50 values indicated potent antiviral efficacy comparable to established antiviral agents .

Case Study 2: Cytotoxicity in Cancer Cell Lines

Another study assessed the cytotoxic effects of tetrazole derivatives on A431 and HCT116 cell lines. The MTT assay results revealed a dose-dependent decrease in cell viability, with some compounds exhibiting IC50 values in the low micromolar range .

Data Summary

| Biological Activity | Assessed Compound | Target | Result |

|---|---|---|---|

| Antiviral | 4-Methoxy Derivative | HBV | Significant reduction in viral DNA (IC50 values < 10 µM) |

| Anticancer | Tetrazole Derivative | A431 | Dose-dependent cytotoxicity (IC50 ~ 5 µM) |

| Antimicrobial | Sulfonamide Derivative | S. typhi | Moderate to strong activity (Zone of inhibition > 15 mm) |

Propiedades

IUPAC Name |

4-methoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4S/c1-12-10-15(8-9-16(12)26-3)27(23,24)18-11-17-19-20-21-22(17)13-4-6-14(25-2)7-5-13/h4-10,18H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNAMELAESNGLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.